

A Comparative Guide to Carnitine Paloyltransferase 2 (CPT2) Across Species

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Compound of Interest		
Compound Name:	CPT2	
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This guide provides a comprehensive comparison of the Carnitine Palmitoyltransferase 2 (**CPT2**) protein across four key species in biomedical research: human, mouse, rat, and zebrafish. We delve into the protein sequence, function, and key enzymatic parameters to provide a valuable resource for cross-species experimental design and data interpretation.

Protein Sequence Comparison

Carnitine Palmitoyltransferase 2 is a highly conserved mitochondrial enzyme essential for the beta-oxidation of long-chain fatty acids. While the core functional domains are well-maintained across species, subtle differences in amino acid sequences can influence protein stability and enzymatic activity.

Sequence Alignment and Identity

A sequence alignment of **CPT2** proteins from human, mouse, rat, and zebrafish reveals a high degree of conservation, particularly within the catalytic domains. Human, mouse, and rat **CPT2** share a remarkable similarity, each comprising 658 amino acids. The zebrafish ortholog is slightly larger, with 669 amino acids.



Species	UniProt ID	Length (Amino Acids)	Sequence Identity to Human CPT2
Human	P23786	658	100%
Mouse	P52825	658	~94%
Rat	P18886	658	~93%
Zebrafish	Q5U3U3	669	~71%[1]

Note: Sequence identity percentages are approximate and can vary slightly based on the alignment algorithm used.

Functional Comparison

The primary function of **CPT2** is conserved across all examined species. It is a key enzyme in the carnitine shuttle, which is responsible for transporting long-chain fatty acids into the mitochondrial matrix for their subsequent breakdown through beta-oxidation to produce energy. [2] This fundamental role in cellular metabolism makes **CPT2** a critical component for energy homeostasis in various tissues, particularly those with high energy demands such as skeletal muscle, heart, and liver.

Knockdown or deficiency of **CPT2** in model organisms like mice and zebrafish has been shown to result in impaired fatty acid oxidation, leading to phenotypes that can include muscle weakness, cardiac issues, and abnormal lipid accumulation, mirroring human **CPT2** deficiency disorders.[3][4][5][6][7]

Quantitative Data Comparison

Understanding the kinetic and stability parameters of **CPT2** is crucial for designing and interpreting pharmacological and metabolic studies. While comprehensive, directly comparative datasets are scarce, this guide compiles available data to offer insights into potential species-specific differences.

Enzyme Kinetics



The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing an indication of substrate affinity. A lower Km suggests a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Species	Substrate	Km (μM)	Vmax (nmol/min/mg protein)
Rat (Liver Mitochondria)	3-hydroxypalmitoyl- CoA	20 ± 6	Data not specified
Rat (Liver Mitochondria)	3-oxopalmitoyl-CoA	65 ± 17	Data not specified

Data for human, mouse, and zebrafish **CPT2** enzyme kinetics are not readily available in a directly comparable format in the literature. The provided data for rat **CPT2** is for β -oxidation intermediates and not the primary substrate, palmitoyl-CoA.

Protein Stability

Thermal shift assays are used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability. A higher Tm suggests greater stability. Studies on human **CPT2** have shown that certain mutations, such as S113L, can lead to a significant decrease in thermal stability, particularly at elevated temperatures (40°C and 45°C), which may be a contributing factor to disease pathology.[8][9][10] However, comprehensive Tm data for wild-type **CPT2** across different species is limited.

Species	Condition	Melting Temperature (Tm)
Human (Wild-type)	Not specified	Data not readily available
Human (S113L variant)	Abnormal thermal destabilization at 40°C and 45°C	Data not readily available

Experimental Protocols



Reproducible and robust experimental data are the cornerstone of scientific advancement. Below are detailed protocols for key assays used to characterize **CPT2** function and stability.

CPT2 Enzyme Activity Assay

This protocol is adapted from a method that measures the release of Coenzyme A (CoA-SH) from the **CPT2**-catalyzed reaction. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.

Materials:

- Isolated mitochondria or cell/tissue lysates
- Palmitoyl-CoA
- L-carnitine
- DTNB (Ellman's reagent)
- Triton X-100
- Potassium phosphate buffer (pH 7.4)
- KCI
- EDTA
- Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, and 1 mM DTNB.
- Sample Preparation: Prepare mitochondrial or cell/tissue lysates and determine the protein concentration.



- Assay Initiation: In a cuvette, add the reaction mixture, 30 μM palmitoyl-CoA, and the sample (e.g., 10-50 μg of mitochondrial protein).
- Reaction Start: Initiate the reaction by adding 12 mM L-carnitine.
- Measurement: Immediately monitor the increase in absorbance at 412 nm for 2-5 minutes at 30°C.
- Calculation: Calculate the rate of reaction using the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹). Enzyme activity is typically expressed as nmol of CoA-SH produced per minute per milligram of protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the thermal stability of proteins in a cellular environment and can be used to study protein-ligand interactions.

Materials:

- Cultured cells or tissue homogenates
- Phosphate-buffered saline (PBS)
- Protease inhibitor cocktail
- PCR tubes or 96-well PCR plates
- Thermocycler
- Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
- Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

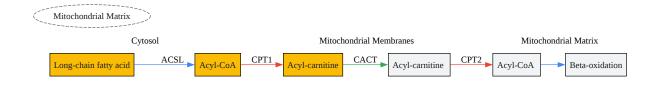
 Sample Preparation: Harvest cells or prepare tissue homogenates. Resuspend in PBS with protease inhibitors.



- Heating: Aliquot the cell suspension or homogenate into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 37°C to 70°C) for a fixed duration (e.g., 3-5 minutes) using a thermocycler.
- Lysis: Lyse the cells to release the proteins.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of CPT2 in the soluble fraction for each temperature point using a suitable method like Western blotting or ELISA.
- Data Analysis: Plot the percentage of soluble CPT2 as a function of temperature. The
 melting temperature (Tm) is the temperature at which 50% of the protein is denatured and
 aggregated.

Visualizing Key Pathways and Workflows

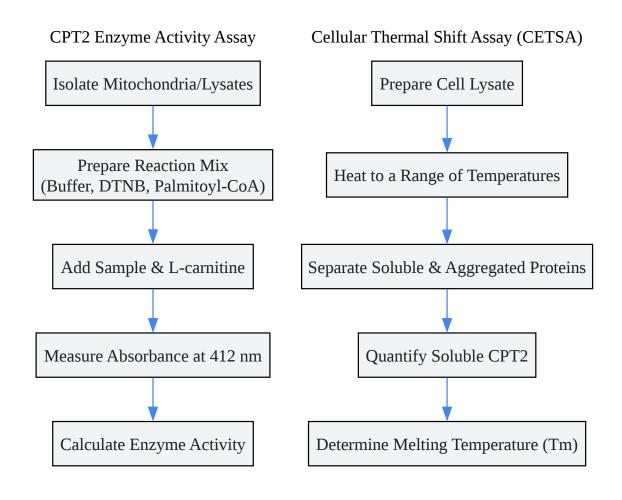
To facilitate a deeper understanding, we provide diagrams of the fatty acid beta-oxidation pathway and the experimental workflows using the DOT language for Graphviz.



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Caption: The carnitine shuttle pathway for fatty acid oxidation.





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Caption: Experimental workflows for CPT2 analysis.

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